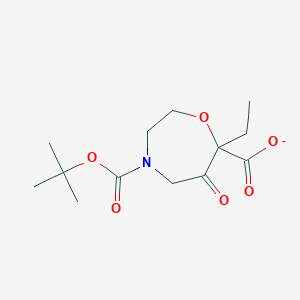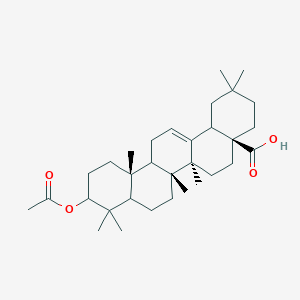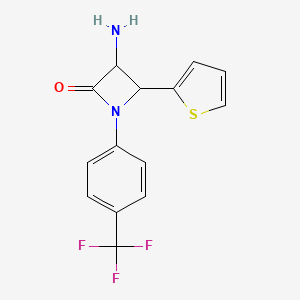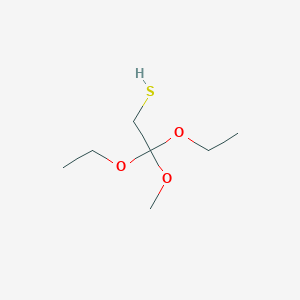
5-Nitro-2-(1-oxidothiomorpholino)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-(1-oxidothiomorpholino)benzonitrile is a chemical compound with the molecular formula C11H11N3O3S and a molecular weight of 265.29 g/mol It is characterized by the presence of a nitro group, a benzonitrile moiety, and a thiomorpholine ring with an oxidized nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(1-oxidothiomorpholino)benzonitrile typically involves the nitration of 2-(1-oxidothiomorpholino)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and sustainability of the synthesis process . These methods aim to minimize waste and reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-2-(1-oxidothiomorpholino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzonitrile moiety can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-(1-oxidothiomorpholino)aniline.
Substitution: Formation of various substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-(1-oxidothiomorpholino)benzonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Nitro-2-(1-oxidothiomorpholino)benzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may interact with enzymes and proteins, inhibiting their function and leading to cell death . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Nitro-2-(1-oxidopiperidinyl)benzonitrile
- 5-Nitro-2-(1-oxidopyrrolidinyl)benzonitrile
- 5-Nitro-2-(1-oxidopiperazinyl)benzonitrile
Uniqueness
5-Nitro-2-(1-oxidothiomorpholino)benzonitrile is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The oxidized nitrogen in the thiomorpholine ring can participate in unique interactions and reactions, making this compound valuable for specific applications .
Eigenschaften
Molekularformel |
C11H11N3O3S |
|---|---|
Molekulargewicht |
265.29 g/mol |
IUPAC-Name |
5-nitro-2-(1-oxo-1,4-thiazinan-4-yl)benzonitrile |
InChI |
InChI=1S/C11H11N3O3S/c12-8-9-7-10(14(15)16)1-2-11(9)13-3-5-18(17)6-4-13/h1-2,7H,3-6H2 |
InChI-Schlüssel |
VWLHSIVULYIDRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



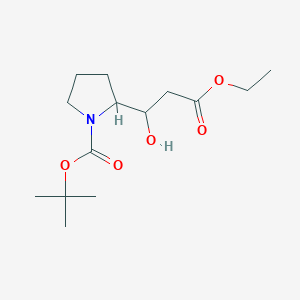
![(13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B14785940.png)
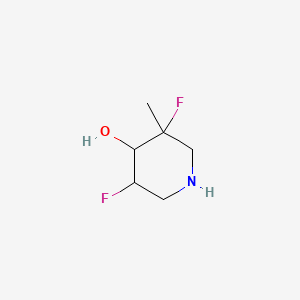

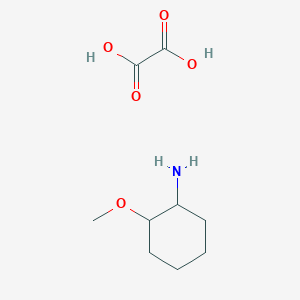
![2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B14785962.png)
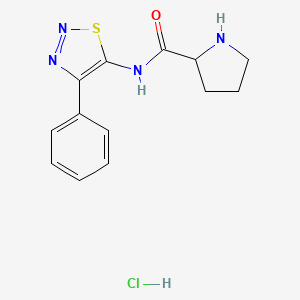
![1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14785970.png)
